molecular formula C15H35ClN+ B12040243 dodecyl(trimethyl)azanium;hydrochloride

dodecyl(trimethyl)azanium;hydrochloride

Cat. No.: B12040243
M. Wt: 264.90 g/mol
InChI Key: DDXLVDQZPFLQMZ-UHFFFAOYSA-N
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Description

Dodecyl(trimethyl)azanium;hydrochloride is a useful research compound. Its molecular formula is C15H35ClN+ and its molecular weight is 264.90 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

C12H25NH2+CH3ClC12H25N(CH3)3Cl\text{C}_{12}\text{H}_{25}\text{NH}_2 + \text{CH}_3\text{Cl} \rightarrow \text{C}_{12}\text{H}_{25}\text{N(CH}_3)_3\text{Cl} C12​H25​NH2​+CH3​Cl→C12​H25​N(CH3​)3​Cl

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Dodecyl(trimethyl)azanium;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: While it is relatively stable, it can undergo oxidation under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and thiolate ions.

    Oxidizing Agents: Strong oxidizing agents such as potassium permanganate can oxidize the compound under specific conditions.

Major Products

Scientific Research Applications

Dodecyl(trimethyl)azanium;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis and as a surfactant in various chemical reactions.

    Biology: It is employed in cell lysis protocols and as a detergent in protein purification processes.

    Medicine: It has applications in drug delivery systems and as an antimicrobial agent.

    Industry:

Mechanism of Action

The primary mechanism of action of dodecyl(trimethyl)azanium;hydrochloride involves its ability to disrupt cell membranes. As a cationic surfactant, it interacts with the negatively charged components of cell membranes, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial and detergent applications .

Comparison with Similar Compounds

Similar Compounds

    Dodecyltrimethylammonium bromide: Similar in structure but with a bromide ion instead of chloride.

    Cetyltrimethylammonium chloride: Contains a longer alkyl chain (hexadecyl) compared to dodecyl.

    Benzalkonium chloride: Contains a benzyl group attached to the nitrogen atom.

Uniqueness

Dodecyl(trimethyl)azanium;hydrochloride is unique due to its balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant. Its relatively short alkyl chain compared to other quaternary ammonium compounds allows for better solubility in water and a broader range of applications .

Properties

Molecular Formula

C15H35ClN+

Molecular Weight

264.90 g/mol

IUPAC Name

dodecyl(trimethyl)azanium;hydrochloride

InChI

InChI=1S/C15H34N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;

InChI Key

DDXLVDQZPFLQMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.